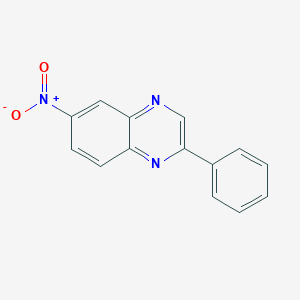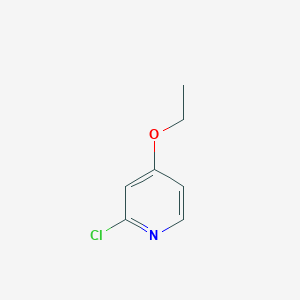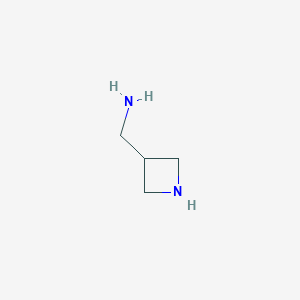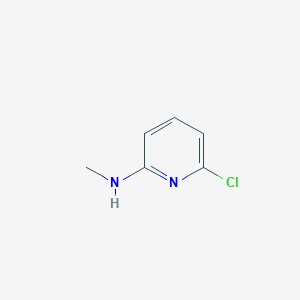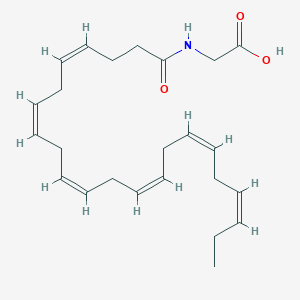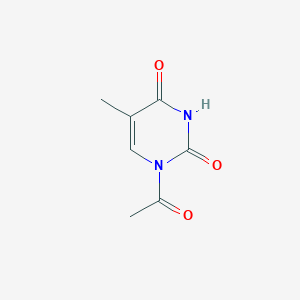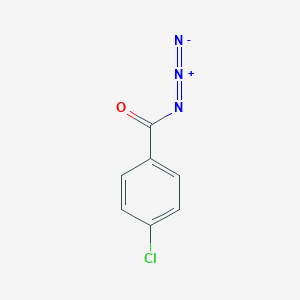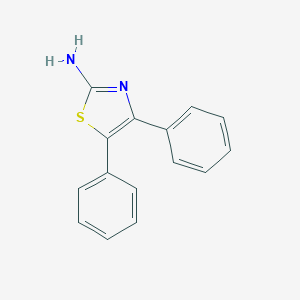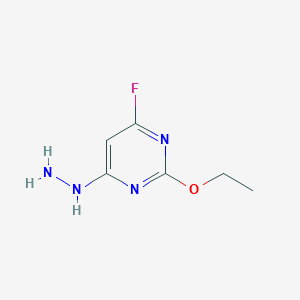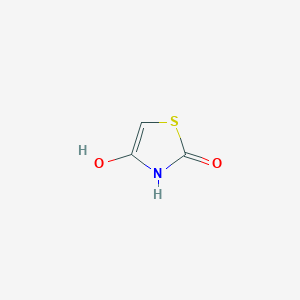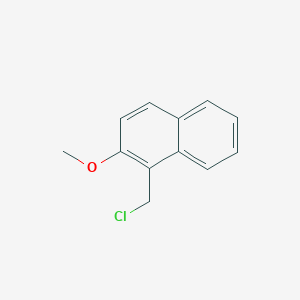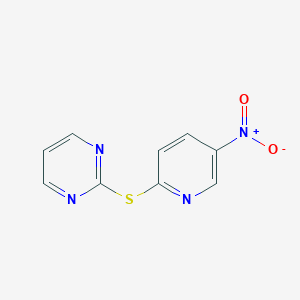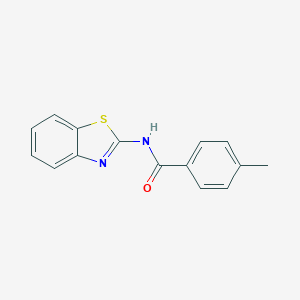
N-(1,3-benzothiazol-2-yl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzothiazol-2-yl)-4-methylbenzamide, also known as BTA-1, is a chemical compound that has been widely studied for its potential applications in various fields of science. BTA-1 belongs to the class of benzothiazole derivatives, which have been found to exhibit a wide range of biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-methylbenzamide is not fully understood. However, it has been proposed that N-(1,3-benzothiazol-2-yl)-4-methylbenzamide exerts its biological activities by interacting with various cellular targets such as enzymes and receptors. For example, N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has been found to inhibit the activity of enzymes such as topoisomerase II, which is involved in DNA replication and repair. N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has also been shown to interact with the GABA-A receptor, which is a neurotransmitter receptor involved in the regulation of neuronal activity.
Efectos Bioquímicos Y Fisiológicos
N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has been found to exhibit various biochemical and physiological effects. In cancer cells, N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has been shown to induce apoptosis by activating caspase enzymes, which are involved in the breakdown of cellular components. N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has also been found to inhibit the activity of proteins such as NF-κB, which are involved in the regulation of inflammation and immune response.
In bacteria, N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has been shown to disrupt the cell membrane integrity, leading to the leakage of cellular contents and eventual cell death. N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has also been found to inhibit the activity of enzymes such as DNA gyrase, which are involved in DNA replication and repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(1,3-benzothiazol-2-yl)-4-methylbenzamide in lab experiments include its relatively simple synthesis method, low cost, and wide range of biological activities. N-(1,3-benzothiazol-2-yl)-4-methylbenzamide can be easily synthesized in large quantities and purified by column chromatography. In addition, N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has been found to exhibit various biological activities, making it a versatile compound for use in various experiments.
The limitations of using N-(1,3-benzothiazol-2-yl)-4-methylbenzamide in lab experiments include its potential toxicity and lack of specificity. N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has been found to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments. In addition, N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has been found to interact with various cellular targets, making it difficult to determine its specific mechanism of action.
Direcciones Futuras
For research on N-(1,3-benzothiazol-2-yl)-4-methylbenzamide include the investigation of its potential applications in other fields of science such as agriculture and environmental science. N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has been found to exhibit antimicrobial activity, making it a potential candidate for use as a pesticide or herbicide. In addition, N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has been found to exhibit antioxidant properties, which may have applications in the field of environmental science.
Further research is also needed to determine the specific mechanism of action of N-(1,3-benzothiazol-2-yl)-4-methylbenzamide and its potential applications in the treatment of various diseases. The development of more specific analogs of N-(1,3-benzothiazol-2-yl)-4-methylbenzamide may also be explored to enhance its biological activities and reduce its potential toxicity.
Métodos De Síntesis
The synthesis of N-(1,3-benzothiazol-2-yl)-4-methylbenzamide involves the condensation of 2-aminobenzothiazole with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform at room temperature under stirring conditions. The resulting product is then purified by column chromatography to obtain pure N-(1,3-benzothiazol-2-yl)-4-methylbenzamide. The chemical structure of N-(1,3-benzothiazol-2-yl)-4-methylbenzamide can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has been extensively studied for its potential applications in various fields of science. In the field of medicine, N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has been investigated for its anticancer properties. It has been found to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has also been shown to induce apoptosis, which is a programmed cell death mechanism, in cancer cells. In addition, N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has been found to inhibit the migration and invasion of cancer cells, which are important steps in the metastasis of cancer.
N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has also been studied for its potential applications in the field of microbiology. It has been found to exhibit antimicrobial activity against various pathogenic bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. N-(1,3-benzothiazol-2-yl)-4-methylbenzamide has been shown to inhibit the growth of these bacteria by disrupting their cell membrane integrity.
Propiedades
Número CAS |
91506-66-0 |
|---|---|
Nombre del producto |
N-(1,3-benzothiazol-2-yl)-4-methylbenzamide |
Fórmula molecular |
C15H12N2OS |
Peso molecular |
268.3 g/mol |
Nombre IUPAC |
N-(1,3-benzothiazol-2-yl)-4-methylbenzamide |
InChI |
InChI=1S/C15H12N2OS/c1-10-6-8-11(9-7-10)14(18)17-15-16-12-4-2-3-5-13(12)19-15/h2-9H,1H3,(H,16,17,18) |
Clave InChI |
WAWUISYKAPVPKW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3S2 |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



